1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide

Description

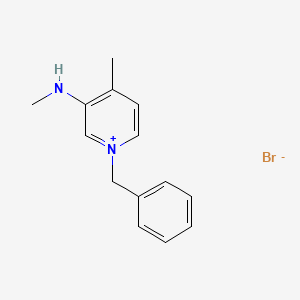

1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide is a quaternary ammonium pyridinium derivative characterized by a benzyl group at position 1, a methyl group at position 4, and a methylamino substituent at position 3 of the pyridinium ring. This compound is synthesized via a multi-step process involving N-acylation of 3-amino-4-methylpyridine, quaternization with benzyl halides, partial reduction, hydrolysis, and reductive amination .

Properties

IUPAC Name |

1-benzyl-N,4-dimethylpyridin-1-ium-3-amine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2.BrH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-9,11,15H,10H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABZDZWLACMGNQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)CC2=CC=CC=C2)NC.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of Amino Group

3-Amino-4-methylpyridine reacts with dimethyl carbonate (DMC) in the presence of potassium tert-butoxide (KOtBu) to form a methyl carbamate intermediate. Optimal conditions:

Step 2: Lithium Aluminum Hydride (LAH) Reduction

The carbamate undergoes LAH-mediated reduction to yield 3-(methylamino)-4-methylpyridine. Key considerations:

Step 3: Quaternization with Benzyl Bromide

3-(Methylamino)-4-methylpyridine is benzylated using benzyl bromide (1:2 molar ratio) in acetonitrile, forming the pyridinium bromide salt.

Step 4: Sodium Borohydride Reduction

Final reduction with NaBH₄ (1:3 molar ratio) in ethanol at 45–60°C produces the target compound. Hydrochloride salt formation with concentrated HCl ensures >99% purity.

Comparative Analysis of Methods

Optimization Strategies and Challenges

Chemical Reactions Analysis

1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridinium derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide has garnered attention for its pharmacological properties, particularly as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced efficacy against various diseases, including neurodegenerative disorders and cancer.

Case Studies

- Neurodegenerative Disease Research : The compound has been studied for its potential role as an inhibitor of deubiquitylating enzymes (DUBs), which are implicated in neurodegenerative diseases. Research indicates that derivatives of this compound may exhibit neuroprotective effects by modulating protein degradation pathways .

- Anticancer Activity : In vitro studies have demonstrated that certain derivatives derived from this compound show promising anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Organic Synthesis

Synthesis Methodologies

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of piperidine derivatives. Various synthetic routes have been developed to enhance yield and selectivity:

Material Science and Coordination Chemistry

Recent studies have investigated the coordination properties of this compound with transition metals, leading to the formation of novel coordination compounds. These materials exhibit unique structural and electronic properties, making them candidates for applications in catalysis and materials science.

Case Studies

- Coordination Compounds : Research has shown that this compound can form stable complexes with various metal ions, which can be characterized using X-ray diffraction techniques . These complexes may find applications in sensors or as catalysts in chemical reactions.

Future Directions and Research Needs

While the current applications of this compound are promising, further research is needed to fully explore its potential:

- Toxicological Studies : Comprehensive safety assessments are necessary to evaluate the compound's therapeutic index and potential side effects.

- Expanded Pharmacological Screening : Investigating additional biological activities could unveil new therapeutic uses.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. In contrast, electron-withdrawing groups like the 3-bromobenzyl in ’s compound increase lipophilicity and steric bulk .

- Heterocyclic Extensions: Compounds with fused heterocycles (e.g., quinazolinone in BOPs) exhibit improved cholinesterase inhibition due to additional π-π stacking or hydrogen bonding interactions .

Cholinesterase Inhibition

Pyridinium derivatives are widely studied for Alzheimer’s disease treatment. Selected IC₅₀ values:

Activity Trends :

- Substituent Impact: The 4-chlorobenzyl group in ’s compound 2 achieves superior AChE inhibition (IC₅₀ = 1.11 μM), likely due to enhanced hydrophobic interactions.

- Dual Inhibition: Quinazolinone-containing derivatives (e.g., BOPs) often exhibit dual AChE/BuChE inhibition, critical for addressing advanced Alzheimer’s pathology .

Physicochemical Data

Key Insights :

- Thermal Stability : Higher melting points (e.g., 12bF at 187–189°C) correlate with polar substituents like formyl and hydroxyl groups, which enhance crystallinity .

- Spectroscopic Signatures: Quinazolinone-related carbonyl peaks (δ ~163 ppm) and aromatic carbons (δ ~151 ppm) are consistent across BOP derivatives .

Biological Activity

1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide is a pyridinium derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring substituted with a benzyl group and a methylamino group, which contributes to its pharmacological properties.

Anticholinesterase Activity

One significant area of research involves the compound's potential as an anticholinesterase agent. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, derivatives of pyridinium have demonstrated potent inhibitory effects on these enzymes, with IC50 values in the low micromolar range .

Table 1: Comparative Anticholinesterase Activity of Pyridinium Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 5l | 0.247 | 1.68 |

Note: TBD indicates that specific values for the compound are not yet available in the literature.

Neuroprotective Effects

Research has indicated that certain pyridinium derivatives can protect neuronal cells from oxidative stress-induced damage. For example, studies have shown that compounds similar to this compound exhibit neuroprotective properties against H2O2-induced cell death in PC12 cells . This suggests potential applications in treating neurodegenerative diseases.

Antiproliferative Activity

In cancer research, some pyridinium derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, symmetrical bis-quaternary ammonium compounds have demonstrated significant activity against human colon cancer cells (HT-29), indicating that structural modifications can enhance their cytotoxicity . The mechanism often involves the inhibition of choline kinase activity, leading to disrupted cell proliferation.

Study on Cholinesterase Inhibition

A study focusing on the design and synthesis of novel pyridinium derivatives reported that certain compounds exhibited dual inhibition of AChE and BuChE. The findings suggest that structural features such as the presence of a benzyl moiety enhance binding affinity and selectivity towards these enzymes .

Neuroprotective Mechanism Investigation

Another investigation explored the neuroprotective mechanisms of related compounds under oxidative stress conditions. It was found that these compounds could significantly reduce apoptosis markers in neuronal cells exposed to H2O2, highlighting their potential therapeutic role in neuroprotection .

Q & A

Q. What are the established synthetic routes for 1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via alkylation of a pyridine precursor. For example:

- Step 1: React a substituted pyridine (e.g., 3-(methylamino)pyridine) with benzyl bromide under reflux in chloroform or acetonitrile, using K2CO3 as a base to deprotonate intermediates .

- Step 2: Purify the product via recrystallization (e.g., ethyl acetate or acetic acid) .

- Key Variables: Reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric excess of benzyl bromide (1.2–1.5 eq) improve yields.

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Methodological Answer:

- <sup>1</sup>H NMR: Look for benzyl protons (δ 4.5–5.5 ppm as a singlet) and methylamino protons (δ 2.8–3.2 ppm as a multiplet). Pyridinium protons appear downfield (δ 8.0–9.0 ppm) due to charge .

- IR: A strong absorption band near 1640–1680 cm<sup>-1</sup> confirms the pyridinium ring’s C=N<sup>+</sup> stretch .

- HRMS: The molecular ion peak ([M]<sup>+</sup>) should match the exact mass (calculated: ~294.08 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from dynamic rotational isomerism in the pyridinium ring?

Methodological Answer:

- Variable Temperature NMR: Perform experiments between 25°C and −40°C to slow rotational motion. Splitting of benzyl or methyl signals at low temperatures confirms isomerism .

- Deuterated Solvents: Use DMSO-d6 or CD3OD to enhance signal resolution for exchangeable protons (e.g., NH or OH groups) .

- 2D NMR (COSY, NOESY): Correlate coupling patterns to assign overlapping signals (e.g., distinguishing methylamino protons from aromatic protons) .

Q. What strategies optimize HPLC analysis for detecting trace impurities (e.g., dealkylated byproducts) in synthesized batches?

Methodological Answer:

- Column Selection: Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid to improve peak symmetry .

- Detection: UV detection at 254 nm (for aromatic moieties) or ESI-MS in positive ion mode for ionizable impurities .

- Method Validation: Perform spike-and-recovery experiments with synthesized impurities (e.g., 4-methylpyridine derivatives) to confirm detection limits (LOD < 0.1%) .

Q. How do structural modifications (e.g., substituent changes on the benzyl group) affect the compound’s biological activity in antiplasmodial assays?

Methodological Answer:

- Rational Design: Replace the benzyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance stability and target binding. For example, 4-nitrobenzyl analogs show improved antiplasmodial IC50 values (e.g., 0.8 µM vs. 2.5 µM for the parent compound) .

- Assay Protocol: Test in vitro against Plasmodium falciparum strains (e.g., 3D7) using a SYBR Green I fluorescence-based assay. Normalize activity to cytotoxicity in mammalian cell lines (e.g., HEK293) .

Q. What crystallographic techniques confirm the spatial arrangement of the pyridinium ring and benzyl group?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD): Grow crystals via slow evaporation of ethanol/water mixtures. The pyridinium ring typically adopts a planar conformation, with the benzyl group orthogonal to the plane (dihedral angle ~85–90°) .

- Key Metrics: Bond lengths (C-N<sup>+</sup> ~1.48 Å) and torsion angles (N-C-Cbenzyl ~120°) validate steric and electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.